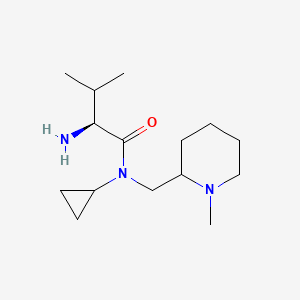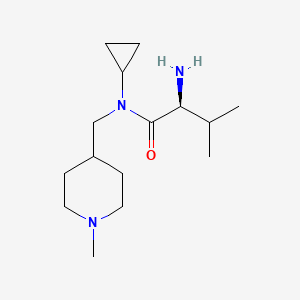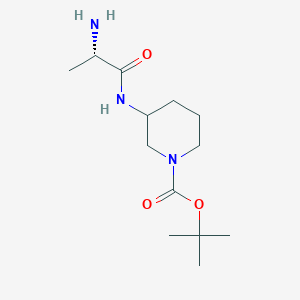![molecular formula C14H28N2O3 B7915003 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915003.png)
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound of notable interest in the scientific community due to its unique chemical structure and properties. It features a piperidine ring substituted with an ethyl group, a hydroxy-ethyl group, and a tert-butyl ester moiety, making it a versatile intermediate in organic synthesis and potential pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize this compound, a typical route involves the following steps:
Formation of Piperidine Intermediate:
Addition of Carbamate Group: The hydroxylated piperidine is then reacted with tert-butyl chloroformate (a carbamoylating agent) in the presence of a base such as triethylamine. This step forms the carbamic acid tert-butyl ester group at the nitrogen atom of the piperidine ring.
Ethyl Group Introduction: The final step involves alkylation with an ethyl halide (ethyl iodide or ethyl bromide) in an aprotic solvent like dimethylformamide, using a suitable base like potassium carbonate to yield the desired product.
Industrial Production Methods: The compound can be produced on an industrial scale using similar synthetic pathways, often optimized for efficiency and yield. Key factors include precise control over reaction conditions and purification methods such as recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The hydroxy-ethyl group can undergo oxidation to form a corresponding keto group.
Reduction: Reduction of the piperidine ring can lead to a more saturated version of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and hydroxy-ethyl sites.
Common Reagents and Conditions:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ for oxidation reactions.
Reducing agents: Like LiAlH₄ (Lithium aluminium hydride) for reduction reactions.
Bases: Triethylamine or potassium carbonate used in substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Saturated piperidine derivatives.
Substitution: Varied derivatives depending on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
The compound has diverse applications across several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Acts as a potential ligand in studying receptor-ligand interactions due to its functional groups.
Medicine: Being investigated for its pharmacological properties, including potential as a precursor for drug molecules.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding and electrostatic interactions due to its functional groups. The piperidine ring can engage in pi-stacking interactions, while the hydroxy-ethyl and carbamate groups participate in hydrogen bonding, influencing biological pathways and receptor binding.
Comparison with Other Compounds:
Structural Similarities: Compared to other carbamic acid esters, the presence of a hydroxy-ethyl group and a piperidine ring are distinctive features.
Functional Uniqueness: Unlike simple carbamates, this compound has increased reactivity and potential pharmacological activity due to its diverse functional groups.
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate
Methyl carbamate
Tert-butyl carbamate
This comparison highlights the unique structural and functional attributes of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, setting it apart in its chemical and application landscape.
Eigenschaften
IUPAC Name |
tert-butyl N-ethyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-7-6-8-15(11-12)9-10-17/h12,17H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVANCCBUSPUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914937.png)
![4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914942.png)
![3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914952.png)
![4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914959.png)
![[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7914967.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7914977.png)
![[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7914979.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914987.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914992.png)
![Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915011.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915021.png)

